4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid is a compound that features a piperidine ring attached to a benzoic acid moiety through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the acylation of piperidine with 4-bromobenzoic acid, followed by a Suzuki-Miyaura coupling reaction to introduce the piperidine moiety . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the benzoic acid group may participate in hydrogen bonding and other interactions with biological macromolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidine-1-carbonyl)phenylboronic acid: This compound shares a similar structure but includes a boronic acid group instead of a benzoic acid moiety.
4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester: This ester derivative is used in similar applications but offers different reactivity and solubility properties.
Uniqueness
4-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid is unique due to its combination of a piperidine ring and a benzoic acid group, which provides distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18(20-12-2-1-3-13-20)16-8-4-14(5-9-16)15-6-10-17(11-7-15)19(22)23/h4-11H,1-3,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJUOJRBQJRDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683416 |
Source
|
Record name | 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-63-2 |
Source
|
Record name | 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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